1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Scientific Research Applications
1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid is the amine group in organic synthesis . The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets through a mechanism involving the Boc group. The Boc group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This results in the protection of the amine group, preventing it from reacting with other substances during the synthesis process . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound affects the biochemical pathways involved in organic synthesis. Specifically, it influences the pathway of amine protection in peptide synthesis . The Boc group, when added to the amine, prevents unwanted reactions with the multiple reactive groups of the amino acid anions, thus facilitating selective or multistep organic synthesis .
Result of Action
The result of the compound’s action is the successful protection of amines during organic synthesis . This allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups . The compound’s action can also be applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactions take place under room temperature conditions . Moreover, the compound’s action can be affected by the presence of other substances in the reaction mixture, such as the base used for the addition of the Boc group .
Safety and Hazards
Future Directions
To expand the applicability of AAILs, we prepared a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This opens up new possibilities for the use of these compounds in organic synthesis.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the protection and deprotection of amines in organic synthesis . It interacts with enzymes and other biomolecules in a way that it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Mechanism
The molecular mechanism of action of 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the compound has been used in dipeptide synthesis, giving the dipeptides in satisfactory yields in 15 minutes .
Metabolic Pathways
It is known that the compound can be involved in the protection and deprotection of amines in organic synthesis .
Preparation Methods
The synthesis of 1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amine group with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the reaction.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous flow of reactants, leading to improved reaction control and product yield.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol. This deprotection step is crucial for further functionalization of the indazole ring.
Common reagents used in these reactions include strong acids for deprotection, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-1H-indazole-6-carboxylic acid can be compared with other Boc-protected compounds, such as:
Boc-protected amino acids: These compounds are widely used in peptide synthesis and share similar protection and deprotection mechanisms.
Boc-protected heterocycles: Compounds like Boc-protected pyrroles, indoles, and pyrazoles exhibit similar reactivity and are used in the synthesis of complex organic molecules.
The uniqueness of this compound lies in its indazole core, which imparts distinct chemical properties and potential biological activities compared to other Boc-protected compounds.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-8(11(16)17)4-5-9(10)7-14-15/h4-7H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWASFOHAZDMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221982 | |
Record name | 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158767-36-2 | |
Record name | 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158767-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 1H-indazole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201221982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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